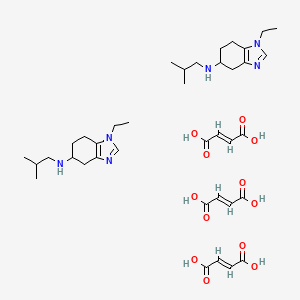
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of a butenedioic acid moiety and a tetrahydrobenzimidazole derivative, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrobenzimidazole core, followed by the introduction of the butenedioic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like catalytic hydrogenation and high-pressure reactions may be employed to optimize the synthesis.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and downstream effects are essential for understanding its full potential.
類似化合物との比較
Similar Compounds
- (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine can be compared with other benzimidazole derivatives and butenedioic acid analogs.
- Similar compounds include 1-ethyl-N-(2-methylpropyl)-benzimidazole and (E)-but-2-enedioic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
96224-09-8 |
|---|---|
分子式 |
C38H58N6O12 |
分子量 |
790.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine |
InChI |
InChI=1S/2C13H23N3.3C4H4O4/c2*1-4-16-9-15-12-7-11(5-6-13(12)16)14-8-10(2)3;3*5-3(6)1-2-4(7)8/h2*9-11,14H,4-8H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChIキー |
WWILBWASWLUGMT-VQYXCCSOSA-N |
異性体SMILES |
CCN1C2=C(N=C1)CC(CC2)NCC(C)C.CCN1C2=C(N=C1)CC(CC2)NCC(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCN1C=NC2=C1CCC(C2)NCC(C)C.CCN1C=NC2=C1CCC(C2)NCC(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




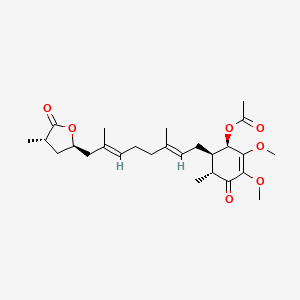
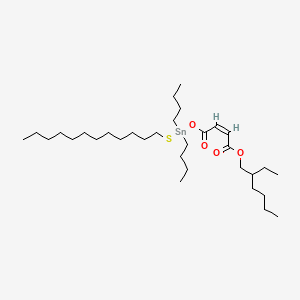
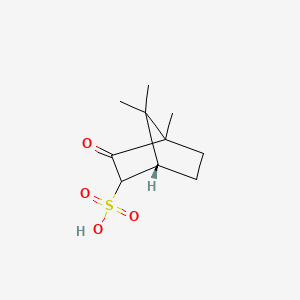

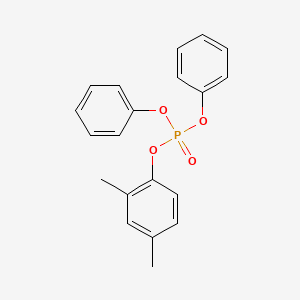
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)

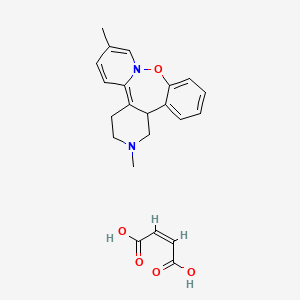
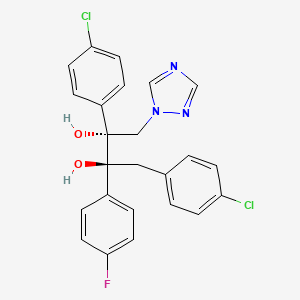
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
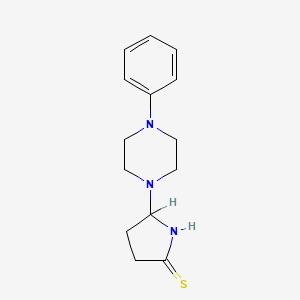
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
